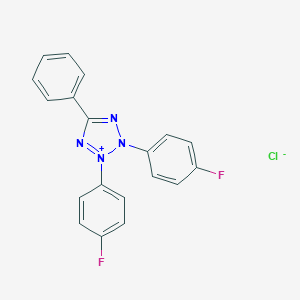

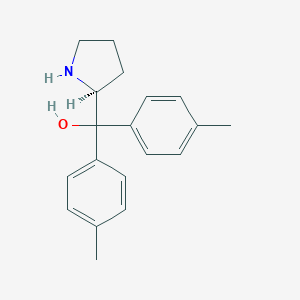

2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of tetrazolium chloride, which is often used in biological research . Tetrazolium salts are typically used as electron acceptors in cell viability assays .

Synthesis Analysis

While specific synthesis methods for “2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride” were not found, similar compounds such as 2,3-bis(4-fluorophenyl)propanoyl chloride have been synthesized from fluorinated aniline and dialdehyde . Another related compound, 2,3-bis(4-chlorophenyl)acrylonitrile, was synthesized from 2-(4-fluorophenyl)acetonitrile and 4-fluorobenzaldehyde .Wissenschaftliche Forschungsanwendungen

Antihistamine Potential

2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride shows promise in antihistamine research, evidenced by its effectiveness in attenuating anaphylactic responses and preventing mucus formation in animal models. Its potential utility in allergic conditions, particularly in asthma where bronchorrhea or mucus plugging is problematic, has been noted, as it does not induce sedation or autonomic responses at effective doses (Nolan et al., 1990).

Chemopreventive Effects

Studies have indicated that compounds related to 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride, particularly those with bioactive nuclei like 2-aminopyrimidine and thiazolidin-4-one, have chemopreventive potential. They have shown efficacy in suppressing oral carcinogenesis and modulating biomarkers like lipid peroxidation and glutathione levels, suggesting a role in cancer prevention (Thanusu et al., 2011).

Neuroprotection and Cerebroprotection

There's significant research indicating the neuroprotective and cerebroprotective effects of compounds structurally similar to 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride. These compounds have demonstrated effectiveness in reducing cerebral infarction and improving behavioral and cognitive dysfunctions in animal models, indicating potential in treating cerebral ischemia and related conditions (Tamura et al., 2001).

Imaging and Diagnostic Applications

Certain derivatives of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride have shown potential in medical imaging, particularly in positron emission tomography (PET) for imaging brain cyclooxygenase-1 (COX-1). This highlights its potential in diagnosing and studying neuroinflammation and other brain-related conditions (Shrestha et al., 2018).

Evaluation of Tissue Viability

The compound is used in the evaluation of tissue viability, especially in measuring the general bioactivity of microbial communities in soil or sediment. Tetrazolium salts derived from it, when reduced to their respective tetrazolium formazan, serve as a measure of electron transport system (ETS) activity in various environmental samples (Trevors Jt, 1984).

Eigenschaften

IUPAC Name |

2,3-bis(4-fluorophenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDGDYWQWVOCFG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride | |

CAS RN |

135788-09-9 |

Source

|

| Record name | 2H-Tetrazolium, 2,3-bis(4-fluorophenyl)-5-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135788-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)